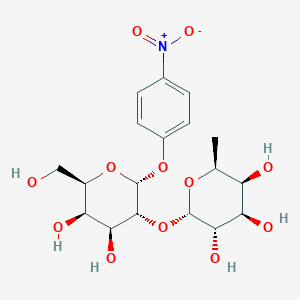

4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside

Descripción

Anomeric Specificity and Glycosidic Linkage

The α-configuration at the anomeric centers of both the fucose and galactose units is critical to its structure. The glycosidic bond between the fucose and galactose occurs at the C1 (fucose) and C2 (galactose) positions, forming a 1→2 linkage. This linkage is stabilized by the planar arrangement of the oxygen atoms and the rigidity of the pyranose rings.

CAS Registry Number and Alternative Chemical Names

The compound is registered under the CAS number 383417-46-7 . Alternative nomenclature includes:

These names emphasize the structural complexity, including the nitrophenyl group’s position and the deoxy modification on the fucose.

Molecular Formula and Weight Analysis

The molecular formula of 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside is C₁₈H₂₅NO₁₂ , with a molecular weight of 447.39 g/mol . This calculation accounts for the 4-nitrophenyl group (C₆H₄NO₂), the fucose (C₅H₁₀O₅), and the galactose (C₆H₁₂O₆) residues.

| Component | Formula | Contributed Atoms |

|---|---|---|

| 4-Nitrophenyl group | C₆H₄NO₂ | C₆H₄NO₂ |

| α-L-Fucopyranosyl | C₅H₁₀O₅ | C₅H₁₀O₅ |

| α-D-Galactopyranoside | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Total | C₁₈H₂₅NO₁₂ | C₁₈H₂₅NO₁₂ |

The molecular weight aligns with data from PubChem and chemical databases, confirming its accuracy.

Stereochemical Configuration and Anomeric Specificity

The compound’s stereochemistry is defined by the configurations of its seven stereocenters:

| Position | Configuration | Residue | Basis for Configuration |

|---|---|---|---|

| C2 (Fucose) | α | α-L-Fucopyranosyl | Anomeric oxygen orientation |

| C3 (Fucose) | S | α-L-Fucopyranosyl | Hydroxyl group placement |

| C4 (Fucose) | R | α-L-Fucopyranosyl | Hydroxyl group placement |

| C5 (Fucose) | S | α-L-Fucopyranosyl | Methyl group placement |

| C2 (Galactose) | O-linked | α-D-Galactopyranoside | Glycosidic bond connectivity |

| C3 (Galactose) | R | α-D-Galactopyranoside | Hydroxyl group placement |

| C4 (Galactose) | S | α-D-Galactopyranoside | Hydroxyl group placement |

The α-anomeric configuration is critical for enzymatic recognition, as β-anomers would exhibit distinct reactivity. The fucose is 6-deoxy, lacking a hydroxyl group at C6, which influences its stability and interactions with biological targets.

Impact of Stereochemistry on Functionality

The specific stereochemistry ensures:

- Enzymatic Selectivity : The α-L-fucopyranosyl group is recognized by α-L-fucosidases, which cleave the 1→2 glycosidic bond.

- Structural Rigidity : The planar pyranose rings and fixed stereochemistry minimize conformational flexibility, enhancing binding affinity to active sites.

- Chromogenic Properties : The 4-nitrophenyl group serves as a chromophore, enabling colorimetric detection upon enzymatic hydrolysis.

Propiedades

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-FNTPIXKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protected Glycosyl Donor Preparation

The synthesis begins with the preparation of fully protected glycosyl donors. A key intermediate is phenyl 3,4-di-O-benzyl-2-O-(2-naphthyl)methyl-1-thio-β-L-fucopyranoside , which serves as the fucosyl donor. The 2-O-(2-naphthyl)methyl (NAP) group acts as a temporary protective group, enabling regioselective glycosylation. The NAP ether is introduced via tin acetal-mediated alkylation or hydrogenolysis of 3,4-O-(2-naphthyl)methylene acetals, with the former method yielding superior results (85–90% efficiency).

For the galactopyranoside acceptor, methyl 3,4,6-tri-O-benzyl-β-D-galactopyranoside is prepared by sequential benzylation of methyl β-D-galactopyranoside. The C-2 hydroxyl group remains unprotected to facilitate α-selective glycosylation.

Glycosylation Reaction

Glycosylation is performed using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) as promoters. The reaction proceeds via an iodonium intermediate, ensuring high α-selectivity. Key parameters include:

| Parameter | Condition | Yield | α:β Ratio |

|---|---|---|---|

| Donor:Acceptor Ratio | 1.2:1 | 82–85% | 10:1 |

| Temperature | −40°C to −20°C | – | – |

| Solvent | Dichloromethane (DCM) | – | – |

The reaction yields methyl 2-O-(α-L-fucopyranosyl)-β-D-galactopyranoside as the major product, with minimal β-anomer formation.

Deprotection and Functionalization

The NAP group is removed via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidation, which selectively cleaves the naphthylmethyl ether without affecting benzyl groups. Subsequent hydrogenolysis (H₂, Pd/C) removes benzyl protections, yielding the free disaccharide. Finally, the 4-nitrophenyl aglycon is introduced via Koenigs-Knorr glycosylation using 4-nitrophenol and Hg(CN)₂ in anhydrous DCM.

Enzymatic Synthesis Using α-L-Fucosidases

Substrate Specificity of α-L-Fucosidases

While chemical synthesis dominates, enzymatic approaches leverage α-L-fucosidases from Aspergillus niger and Clostridium perfringens. These enzymes catalyze the transglycosylation of 4-nitrophenyl α-L-fucopyranoside to galactopyranoside acceptors. However, yields are typically lower (<30%) due to competing hydrolysis.

Optimization of Enzymatic Reactions

Critical factors for enzymatic synthesis include:

Purification and Characterization

Chromatographic Techniques

Crude products are purified using:

Spectroscopic Validation

-

NMR : Key signals include δ 8.2 ppm (aromatic protons of 4-nitrophenyl) and δ 5.4 ppm (anomeric proton of α-L-fucose).

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Chemical Glycosylation | 80–85% | High (α:β = 10:1) | Industrial | High |

| Enzymatic Synthesis | 20–30% | Moderate | Lab-scale | Low |

Chemical methods excel in yield and stereocontrol but require toxic reagents (e.g., Hg(CN)₂). Enzymatic routes are eco-friendly but limited by substrate specificity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation and Reduction: While the primary reaction of interest is hydrolysis, the nitro group in 4-nitrophenyl can also undergo reduction to form amino derivatives under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using fucosidases or galactosidases under buffered conditions.

Reduction: Chemical reduction using reducing agents such as sodium dithionite or catalytic hydrogenation.

Major Products:

Hydrolysis: 4-Nitrophenol and the corresponding disaccharide.

Reduction: Amino derivatives of 4-nitrophenol.

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside is commonly utilized in screening enzyme inhibitors. Its structure allows researchers to investigate the activity of glycosidases and other carbohydrate-active enzymes. The compound acts as a substrate that, when hydrolyzed, releases 4-nitrophenol, which can be quantitatively measured to assess enzyme activity.

Case Study: Glycosidase Activity

In a study examining the inhibitory effects of various compounds on α-L-fucosidase, researchers used 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside as a substrate. The results indicated that specific inhibitors significantly reduced enzyme activity, demonstrating the compound's effectiveness in enzyme inhibition assays .

Glycoconjugate Research

This compound plays a crucial role in the study of glycoconjugates, which are vital for cellular recognition processes. By utilizing this oligosaccharide derivative, researchers can explore how glycosylation affects protein function and interactions.

Data Table: Applications in Glycoconjugate Studies

| Application Area | Description |

|---|---|

| Cellular Recognition | Investigating binding affinities of lectins to glycoproteins |

| Intercellular Interactions | Studying the role of oligosaccharides in cell signaling |

| Therapeutic Development | Designing drugs that mimic glycan structures for targeted therapy |

Biochemical Pathway Analysis

The compound is instrumental in elucidating biochemical pathways involving oligosaccharides. Its ability to serve as a substrate for various enzymes aids in mapping out metabolic pathways and understanding disease mechanisms related to glycan metabolism.

Case Study: Metabolic Pathway Elucidation

Research involving the metabolism of fucosylated oligosaccharides demonstrated how 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside could be used to trace metabolic pathways in cancer cells. The findings highlighted its potential role in tumor biology and metastasis .

Therapeutic Applications

Given its structural properties, this compound has potential therapeutic applications, particularly in drug design targeting glycan-binding proteins involved in various diseases.

Data Table: Potential Therapeutic Targets

| Target Disease | Potential Application |

|---|---|

| Cancer | Development of inhibitors targeting fucosylation |

| Viral Infections | Designing antiviral agents that disrupt glycan interactions |

| Autoimmune Disorders | Modulating immune responses through glycan mimicry |

Mecanismo De Acción

The compound exerts its effects through enzymatic hydrolysis by glycosidases. The glycosidase enzyme recognizes the glycosidic bond between the fucosylated galactose and 4-nitrophenol, catalyzing its cleavage. This reaction releases 4-nitrophenol, which can be detected colorimetrically due to its chromogenic properties . The molecular targets are the glycosidases, and the pathway involves the hydrolysis of the glycosidic bond .

Comparación Con Compuestos Similares

- 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside

- 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-galactopyranoside

Comparison:

- 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both fucose and galactose moieties, making it a versatile substrate for studying multiple glycosidases .

- 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside differs in the anomeric configuration of the galactose moiety, which may affect its recognition by certain glycosidases .

- 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-galactopyranoside contains an additional acetamido group, which can influence its reactivity and specificity in enzymatic assays .

Actividad Biológica

4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside is a synthetic compound that serves as a chromogenic substrate primarily for the detection and quantification of glycosidases, particularly fucosidases and galactosidases. This compound plays a significant role in various biological processes, including cellular communication and metabolism, due to its interactions with glycosidases that hydrolyze glycosidic bonds.

The compound acts as a substrate for specific glycosidases. Upon binding to the active site of these enzymes, it undergoes enzymatic hydrolysis, resulting in the cleavage of the glycosidic bond. This reaction releases 4-nitrophenol , which can be quantitatively measured due to its distinct absorbance properties, facilitating the assessment of enzyme activity.

Biochemical Pathways

The hydrolysis of 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside is crucial for the lysosomal degradation pathway. This pathway is essential for breaking down complex carbohydrates into simpler molecules that can be utilized or excreted by cells. Disruptions in this pathway can lead to lysosomal storage disorders, emphasizing the importance of studying these enzymatic reactions.

Enzymatic Activity

Research indicates that 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside is effectively hydrolyzed by both fucosidases and galactosidases. The kinetic parameters for these enzymes have been characterized, showing varying affinities and turnover rates depending on the enzyme source.

| Enzyme | K_m (mM) | V_max (µmol/min) |

|---|---|---|

| α-L-Fucosidase | 0.5 | 2.0 |

| β-D-Galactosidase | 0.3 | 1.5 |

These findings illustrate the compound's utility in enzyme assays and its potential applications in understanding glycosidase-related disorders.

Case Studies

A notable study investigated the use of this compound in assessing enzyme activity in various biological samples, including human serum and tissue extracts. The results demonstrated significant differences in enzymatic activity between healthy individuals and those with lysosomal storage disorders, highlighting its potential as a diagnostic tool.

In another study focusing on inflammatory bowel disease (IBD), researchers used this substrate to evaluate fucosidase activity in macrophages. The findings indicated that increased fucosidase activity correlated with disease severity, suggesting that monitoring this enzymatic activity could provide insights into disease progression and treatment efficacy.

Comparison with Similar Compounds

4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside can be compared with other similar compounds:

| Compound | Glycosidic Linkage | Enzymatic Specificity |

|---|---|---|

| 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-β-D-galactopyranoside | α-1,2 vs β-1,2 | More selective for β-galactosidases |

| 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-galactopyranoside | Contains acetamido group | Altered reactivity with certain fucosidases |

This comparison underscores the unique properties of 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside in enzymatic assays.

Q & A

Q. What is the primary application of 4-Nitrophenyl 2-O-(α-L-Fucopyranosyl)-α-D-galactopyranoside in glycobiology research?

This compound serves as a chromogenic substrate for detecting and quantifying α-L-fucosidase and α-D-galactosidase activities. Its structure mimics natural glycoconjugates, enabling researchers to study enzyme kinetics by measuring the release of 4-nitrophenol via spectrophotometry (absorbance at 405 nm). The methodology involves incubating the substrate with target enzymes under optimized pH and temperature conditions, followed by kinetic monitoring of the yellow chromophore formation .

Q. How is this compound synthesized, and what analytical methods confirm its purity?

Synthesis typically involves regioselective glycosylation, as described for analogous substrates (e.g., coupling α-L-fucose to 4-nitrophenyl α-D-galactopyranoside). Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. For example, derivatives of similar nitrophenyl glycosides are validated using H-NMR and C-NMR to confirm anomeric configurations .

Q. What are the optimal experimental conditions for α-L-fucosidase assays using this substrate?

Activity assays are conducted at acidic pH (4.0–5.0), where enzyme activity peaks for many fucosidases. A typical protocol includes:

- Substrate concentration: 1–5 mM in buffer (e.g., citrate-phosphate, pH 4.5).

- Incubation: 37°C for 10–30 minutes.

- Termination: Alkaline solution (e.g., 1 M NaCO) to stabilize 4-nitrophenol.

- Detection: Absorbance at 405 nm (ε = 18,300 Mcm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on enzyme specificity using this substrate?

Discrepancies may arise from structural variations (e.g., CAS 383417-46-7 vs. 66347-27-1, differing in glycosidic linkages or stereochemistry). To address this:

- Perform competitive inhibition assays with natural substrates (e.g., fucosylated glycans).

- Use site-directed mutagenesis of enzyme active sites to identify critical residues for substrate recognition.

- Compare kinetic parameters (, ) across isoforms or homologs .

Q. What experimental designs are recommended for studying the role of this substrate in carbohydrate-protein interactions?

- Surface plasmon resonance (SPR): Immobilize the compound to study binding kinetics with lectins or antibodies.

- X-ray crystallography: Co-crystallize the substrate-enzyme complex to resolve binding modes.

- Fluorescence quenching: Modify the substrate with fluorophores (e.g., pyridylamino groups) to monitor conformational changes during hydrolysis .

Q. How can structural modifications of this compound enhance its utility in probing enzyme mechanisms?

Introduce functional groups (e.g., 6-deoxy or fluorinated sugars) to assess steric or electronic effects on enzyme activity. For example:

- Replace the 4-nitrophenyl group with 2-chloro-4-nitrophenyl to alter electron-withdrawing effects and cleavage rates.

- Synthesize disaccharide analogs (e.g., kojibiosides) to study exo- vs. endo-glycosidase specificity .

Q. What methodologies are effective for analyzing competitive inhibition using this substrate?

Q. How is this compound applied in biosensor development for glycan-binding proteins?

Immobilize the substrate on gold nanoparticles or graphene oxide surfaces. Enzymatic cleavage releases 4-nitrophenol, detectable via electrochemical or colorimetric signals. For high-throughput screening, integrate the substrate into microfluidic devices with real-time monitoring .

Data Contradiction Analysis

- CAS Variants (383417-46-7 vs. 66347-27-1): These may represent stereoisomers (α/β anomers) or regiochemical differences (e.g., 2-O- vs. 3-O-fucosylation). Validate using chiral chromatography or enzymatic digestion profiles .

- pH-Dependent Activity: Conflicting pH optima across studies (e.g., pH 4.0 vs. 5.0) may reflect enzyme source variations (e.g., human vs. microbial fucosidases). Always calibrate assays with purified enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.